molecular formula C10H14N4 B13012070 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine

2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine

Cat. No.: B13012070
M. Wt: 190.25 g/mol
InChI Key: XJIBKVRQOBOQMW-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is a compound that features a pyrrolo[2,1-f][1,2,4]triazine scaffold. This structure is notable for its presence in various kinase inhibitors and nucleoside drugs, making it a significant molecule in medicinal chemistry .

Preparation Methods

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine, can be achieved through several routes:

    Synthesis from Pyrrole Derivatives: This method involves the formation of the triazine ring from pyrrole derivatives.

    Synthesis via Bromohydrazone: This route uses bromohydrazone intermediates to form the triazine ring.

    Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which then undergoes further reactions to form the desired triazine derivative.

    Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

    Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the triazine ring.

    Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.

Chemical Reactions Analysis

2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to the compound, often using reagents like hydrogen or halogens.

Scientific Research Applications

2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various complex molecules.

    Biology: It is studied for its potential biological activities, including its role as a kinase inhibitor.

    Medicine: It is investigated for its potential therapeutic applications, particularly in cancer therapy as a kinase inhibitor.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can disrupt various cellular processes, including cell proliferation and survival. This makes it a potential therapeutic agent for diseases such as cancer .

Comparison with Similar Compounds

2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be compared with other similar compounds, such as:

    Avapritinib: A kinase inhibitor used in cancer therapy.

    Remdesivir: An antiviral drug used in the treatment of COVID-19.

    Brivanib Alaninate: An antitumorigenic drug.

    BMS-690514: An EGFR inhibitor in clinical phase II

These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold, but differ in their specific functional groups and therapeutic applications, highlighting the versatility and potential of this chemical structure.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-methyl-3-pyrrolo[2,1-f][1,2,4]triazin-7-ylpropan-1-amine

InChI

InChI=1S/C10H14N4/c1-8(5-11)4-9-2-3-10-6-12-7-13-14(9)10/h2-3,6-8H,4-5,11H2,1H3

InChI Key

XJIBKVRQOBOQMW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C2N1N=CN=C2)CN

Origin of Product

United States

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